6-(Oxetan-3-yloxy)pyridin-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

6-(Oxetan-3-yloxy)pyridin-3-amine is a differentiated heteroaromatic building block featuring a non-interchangeable 6,3-substitution pattern. The oxetane moiety—a privileged scaffold—imparts superior solubility, metabolic stability, and balanced lipophilicity compared to gem-dimethyl or carbonyl isosteres, directly addressing common lead optimization liabilities. The primary amine at the 3-position provides a versatile handle for bioconjugation to fluorophores, biotin, or affinity tags, enabling chemical biology probe synthesis. Designed for fragment-based drug discovery, kinase inhibitor programs, and GPCR-targeted campaigns where intellectual property differentiation and favorable physicochemical profiles are critical.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1349716-84-2
Cat. No. B1395947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxetan-3-yloxy)pyridin-3-amine
CAS1349716-84-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=NC=C(C=C2)N
InChIInChI=1S/C8H10N2O2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5,9H2
InChIKeyGXZHVDCXCZTPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Oxetan-3-yloxy)pyridin-3-amine (1349716-84-2) | Heteroaromatic Scaffold for Fragment-Based Drug Discovery


6-(Oxetan-3-yloxy)pyridin-3-amine (CAS 1349716-84-2) is a functionalized heteroaromatic building block composed of a pyridine core, a primary amine at the 3-position, and an oxetane moiety attached via an ether linkage at the 6-position [1]. With a molecular weight of 166.18 g/mol and a molecular formula of C₈H₁₀N₂O₂ [1], this compound serves primarily as a versatile small molecule scaffold in medicinal chemistry programs, particularly for fragment-based drug discovery and kinase inhibitor development .

Why 6-(Oxetan-3-yloxy)pyridin-3-amine Cannot Be Replaced with Regioisomers or Non-Oxetane Analogs


The substitution pattern and functional groups of 6-(Oxetan-3-yloxy)pyridin-3-amine dictate its specific chemical behavior and potential biological interactions, precluding simple interchange with regioisomers (e.g., 2- or 4-substituted oxetanyloxy pyridines) or analogs lacking the oxetane moiety . While regioisomers like 2-(oxetan-3-yloxy)pyridin-3-amine (CAS 1349718-81-5) share the same molecular weight, the different position of the oxetane group on the pyridine ring can significantly alter molecular geometry, electronic distribution, and key interactions with biological targets . Furthermore, the oxetane ring itself is a well-documented 'privileged scaffold' in medicinal chemistry, known to impart distinct physicochemical properties compared to common isosteres like gem-dimethyl or carbonyl groups [1]. Replacing the oxetane with a non-oxetane group risks losing the carefully balanced properties of solubility, metabolic stability, and lipophilicity that the oxetane moiety confers [1].

Quantifiable Differentiation of 6-(Oxetan-3-yloxy)pyridin-3-amine (1349716-84-2)


Unique Regioisomeric Substitution Pattern Distinct from 2- and 4-Substituted Oxetanyloxy Pyridine Amines

6-(Oxetan-3-yloxy)pyridin-3-amine features a specific substitution pattern (amine at position 3, oxetane at position 6) that distinguishes it from its regioisomers, such as 2-(oxetan-3-yloxy)pyridin-3-amine (CAS 1349718-81-5) and 4-(oxetan-3-yloxy)pyridin-3-amine . While all three share the same molecular formula and weight (166.18 g/mol), the difference in substitution is expected to alter the vector of the amine and the overall molecular conformation, which is a critical parameter in fragment-based drug design for exploring chemical space and optimizing target binding [1].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Oxetane Moiety Imparts Distinct Physicochemical Profile Compared to Non-Oxetane Analogs

The oxetane ring in 6-(oxetan-3-yloxy)pyridin-3-amine is a well-established bioisostere that confers a distinct physicochemical profile compared to analogs where the oxetane is replaced by a gem-dimethyl or carbonyl group [1]. Literature on oxetane-containing compounds indicates that this substitution often leads to a measurable decrease in lipophilicity (LogD) and an increase in aqueous solubility [1]. For instance, in a study of PKCθ inhibitors, introduction of an oxetane group proximal to a primary amine significantly improved physicochemical parameters, which contributed to better in vivo performance [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

6-(Oxetan-3-yloxy)pyridin-3-amine as a Privileged Scaffold for Kinase Inhibitor Development

The 6-(oxetan-3-yloxy)pyridin-3-amine scaffold is a member of a class of oxetane-containing heteroaromatics that are frequently cited in patents and literature as privileged scaffolds for the development of kinase inhibitors . While specific IC50/Ki data for this exact compound is not publicly available, its structural class has been used to generate potent and selective inhibitors of targets like Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK) . The oxetane group is strategically employed to improve physicochemical properties while maintaining or enhancing target binding .

Kinase Inhibitors Fragment-Based Drug Discovery Lead Generation

High-Value Application Scenarios for 6-(Oxetan-3-yloxy)pyridin-3-amine (1349716-84-2)


Fragment-Based Drug Discovery (FBDD) for Kinase and GPCR Targets

As a low molecular weight (166.18 g/mol) heteroaromatic building block, 6-(Oxetan-3-yloxy)pyridin-3-amine is ideally suited for inclusion in fragment libraries used in high-throughput screening (HTS) or virtual screening against kinase or GPCR targets [1]. Its unique 6,3-substitution pattern offers a distinct vector for exploration of chemical space compared to more common regioisomers [1]. The oxetane moiety can serve as a synthetic handle for further derivatization or be retained as a key pharmacophoric element to modulate physicochemical properties in a lead series .

Lead Optimization: Improving Solubility and Metabolic Stability of Pyridine-Based Leads

In lead optimization campaigns, 6-(Oxetan-3-yloxy)pyridin-3-amine can be used as a direct replacement for other pyridinyl scaffolds that suffer from poor solubility or high metabolic clearance [1]. The oxetane ring is a proven bioisostere that typically lowers lipophilicity (LogD) and increases aqueous solubility while maintaining or improving metabolic stability, addressing common liabilities in pyridine-containing lead compounds [1].

Synthesis of Proprietary, Patentable Chemical Matter

The inclusion of the oxetane moiety in 6-(Oxetan-3-yloxy)pyridin-3-amine offers a strategic advantage in creating novel chemical entities with improved intellectual property positions [1]. Oxetanes are still relatively underexplored compared to other heterocycles, and their use in drug discovery is a recent and rapidly expanding field [1]. Employing this scaffold as a starting point increases the likelihood of generating novel, patentable compositions of matter that are distinct from prior art.

Development of Novel Biological Probes and Chemical Tools

The primary amine group on the pyridine ring provides a versatile handle for conjugation to tags, fluorophores, or biotin, making 6-(Oxetan-3-yloxy)pyridin-3-amine a useful starting material for the synthesis of chemical biology tools [1]. This allows researchers to create novel probes for target identification, cellular imaging, or affinity chromatography experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Oxetan-3-yloxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.